![molecular formula C24H52NO7P B1495622 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate CAS No. 58855-63-3](/img/structure/B1495622.png)
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxyethylamino)ethanol with octadec-9-enol under controlled conditions to form the intermediate compound. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphates, amines, and alcohols. These derivatives have their own unique properties and applications .
Aplicaciones Científicas De Investigación
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent in the synthesis of complex molecules In biology, it is used in the study of cellular processes and as a component in various biochemical assaysIndustrially, it is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-hydroxyethylamino)ethanol
- Octadec-9-enol
- Phosphoric acid derivatives
Uniqueness
What sets 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate apart from similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and stability, making it suitable for specialized applications .
Propiedades
Número CAS |
58855-63-3 |
|---|---|
Fórmula molecular |
C24H52NO7P |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H41O5P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;6-3-1-5-2-4-7/h9-10H,2-8,11-20H2,1H3,(H2,21,22,23);5-7H,1-4H2/b10-9-; |
Clave InChI |
NREBVTMSYLJTEK-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(2-hydroxyethoxy)propan-2-yloxy]ethyl dodecanoate](/img/structure/B1495549.png)
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1495550.png)
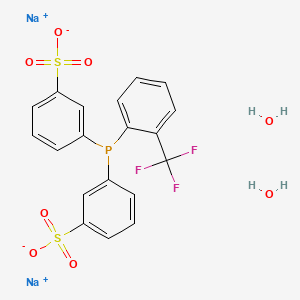
![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)
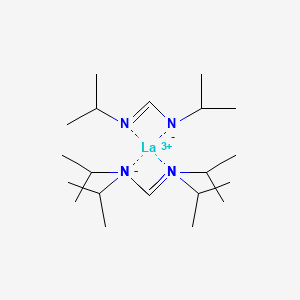
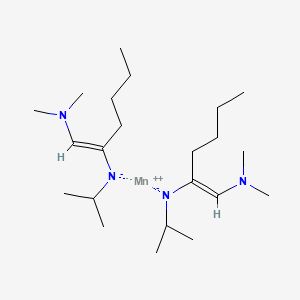
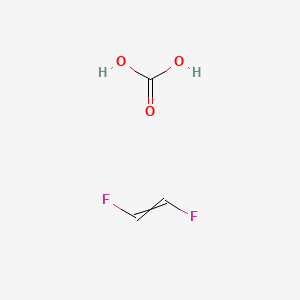
![(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1495566.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)
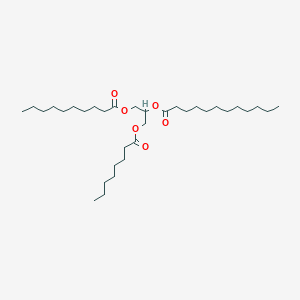
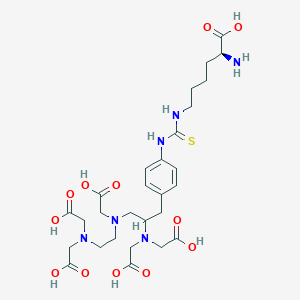
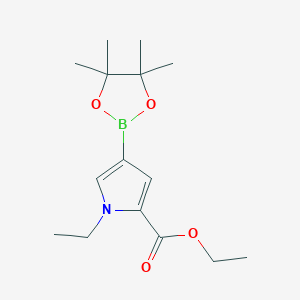
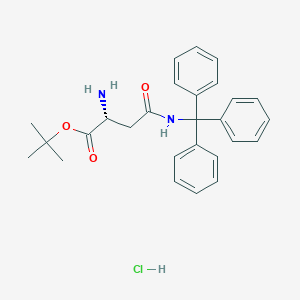
![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)
